molecular formula C18H24N4O2 B5964693 ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate

ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate

货号 B5964693
分子量: 328.4 g/mol
InChI 键: OHCVGDQGSFNPCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, also known as JNJ-42165279, is a novel and potent inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a member of the PKC family of serine/threonine kinases, which play critical roles in various cellular processes such as cell proliferation, differentiation, and apoptosis. JNJ-42165279 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

作用机制

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate selectively inhibits the PKC theta isoform, which is predominantly expressed in T cells and plays a critical role in T cell activation and proliferation. By inhibiting PKC theta, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate blocks the downstream signaling pathways that lead to T cell activation and proliferation, thereby reducing inflammation and autoimmune responses. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, which play a critical role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been well-tolerated and has shown minimal toxicity. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to reduce inflammation and autoimmune responses in preclinical models of autoimmune diseases, and to inhibit tumor growth and metastasis in preclinical models of cancer. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to improve cardiac function and reduce inflammation in preclinical models of cardiovascular diseases.

实验室实验的优点和局限性

One of the major advantages of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its selectivity for the PKC theta isoform, which reduces the risk of off-target effects. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its relatively low potency compared to other PKC inhibitors. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several potential future directions for the research and development of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate. One potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of cancer, either as a monotherapy or in combination with other cancer therapies. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be further optimized for potency and selectivity, or modified to improve its pharmacokinetic properties. Finally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be tested in preclinical models of other diseases, such as inflammatory bowel disease or psoriasis, to determine its potential efficacy in these conditions.

合成方法

The synthesis of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate involves a multistep process that starts with the reaction of 3-anilinopiperidine with 1-bromo-3-chloropropane to form the intermediate compound, 3-(3-chloropropyl)-1-(4-methoxyphenyl)piperidine. This intermediate is then reacted with 4-aminopyrazole to form ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, the final product.

科学研究应用

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. In these models, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the activation and proliferation of T cells, which play a critical role in the pathogenesis of these diseases. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been studied in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been studied in preclinical models of cardiovascular diseases, where it has been shown to improve cardiac function and reduce inflammation.

属性

IUPAC Name

ethyl 4-[(3-anilinopiperidin-1-yl)methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-24-18(23)17-14(11-19-21-17)12-22-10-6-9-16(13-22)20-15-7-4-3-5-8-15/h3-5,7-8,11,16,20H,2,6,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCVGDQGSFNPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。